molecular formula C16H17NO5 B2850729 N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 200705-83-5

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2850729
CAS No.: 200705-83-5
M. Wt: 303.314
InChI Key: QIHJCUNJWNGEAW-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3-hydroxyaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as thermal stability and electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-hydroxyphenyl)-4-methoxybenzamide

Uniqueness

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide is unique due to the specific positioning of the hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility in organic solvents and its ability to cross biological membranes, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHJCUNJWNGEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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